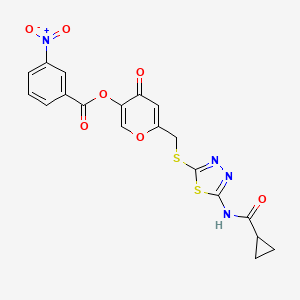
(6-Isobutoxypyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Isobutoxypyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are a class of compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are commonly used in organic synthesis, medicinal chemistry, and materials science .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach is the iridium or rhodium-catalyzed C-H or C-F borylation . The specific synthesis process for “(6-Isobutoxypyridin-3-yl)boronic acid” is not mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “(6-Isobutoxypyridin-3-yl)boronic acid” consists of a pyridine ring with a boronic acid group and an isobutoxy group attached to it . The exact structure can be found in chemical databases .Chemical Reactions Analysis
Boronic acids, including “(6-Isobutoxypyridin-3-yl)boronic acid”, are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions . They can also react with dibromo pyridinium aminides via Suzuki coupling reaction .Aplicaciones Científicas De Investigación
- Fluorescent Sensors : Boronic acids interact with diols, making them useful for sensing applications. Researchers have developed fluorescent sensors by combining boronic acid with pyrene. These sensors can detect catechol and its amino derivatives, including dopamine, DOPA, and DOPAC .
- N-Arylation Using Copper Acetylacetonate Catalyst : Boronic acids can be used for N-arylation reactions with the help of copper acetylacetonate catalysts .
- Several review papers cover boronic acid interactions and applications. These include general reviews on boronic acid interactions with cis-diols and sensing applications, as well as discussions on improving selectivity using multivalent boronic acid sensor molecules .
Sensing Applications
Synthetic Applications
Reviews and Further Reading
Direcciones Futuras
Boronic acids, including “(6-Isobutoxypyridin-3-yl)boronic acid”, have a wide range of applications in medicinal chemistry, chemical biology, and materials science . They can be used to synthesize new drugs, sensors, and delivery systems . Therefore, the study of boronic acids is expected to continue to grow in the future .
Mecanismo De Acción
Target of Action
The primary target of the compound (6-Isobutoxypyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (6-Isobutoxypyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The (6-Isobutoxypyridin-3-yl)boronic acid affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that organoboron reagents like this compound are relatively stable, readily prepared, and generally environmentally benign . These properties could potentially impact the bioavailability of the compound.
Result of Action
The result of the action of (6-Isobutoxypyridin-3-yl)boronic acid is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .
Action Environment
The action of (6-Isobutoxypyridin-3-yl)boronic acid is influenced by the reaction conditions. The success of the Suzuki–Miyaura coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also contributes to its efficacy .
Propiedades
IUPAC Name |
[6-(2-methylpropoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7,12-13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUOSQKSDIVWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Isobutoxypyridin-3-yl)boronic acid | |
CAS RN |
2406206-23-1 |
Source


|
| Record name | [6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

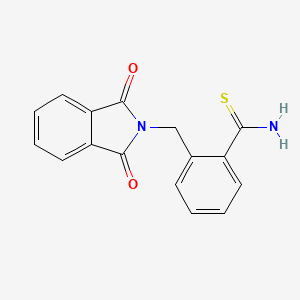
![8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2631046.png)
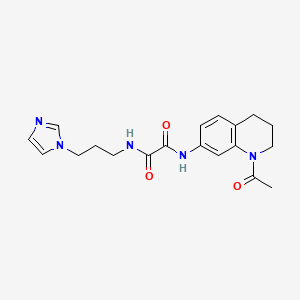

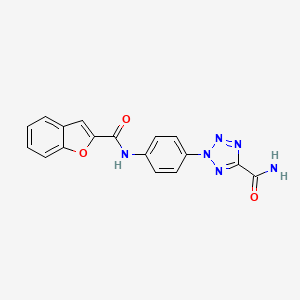
![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2631054.png)
![(5-{5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2631055.png)
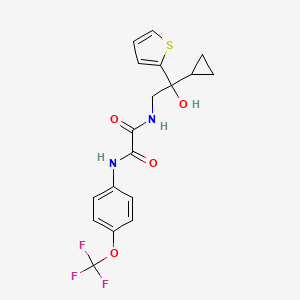
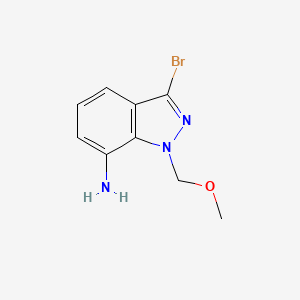

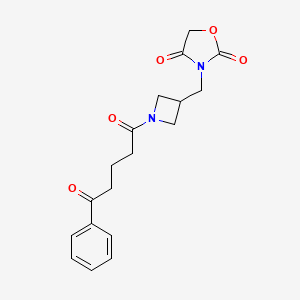
![3-[7-(3-Methylbut-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2631063.png)
